molecular formula C6H10O B14694098 1-Buten-1-one, 2-ethyl- CAS No. 24264-08-2

1-Buten-1-one, 2-ethyl-

Cat. No.: B14694098
CAS No.: 24264-08-2
M. Wt: 98.14 g/mol
InChI Key: NWXORMWIWGSYJJ-UHFFFAOYSA-N
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Description

1-Buten-1-one, 2-ethyl- is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol . It is also known by its IUPAC name, 2-ethylbut-1-en-1-one. This compound is characterized by its unique structure, which includes a butenone backbone with an ethyl group attached to the second carbon atom.

Chemical Reactions Analysis

1-Buten-1-one, 2-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 2-ethylbutanoic acid, 2-ethylbutanol, and various substituted derivatives .

Scientific Research Applications

1-Buten-1-one, 2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Buten-1-one, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

1-Buten-1-one, 2-ethyl- can be compared with other similar compounds such as:

The uniqueness of 1-Buten-1-one, 2-ethyl- lies in its specific structure and reactivity, which make it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

24264-08-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4H2,1-2H3

InChI Key

NWXORMWIWGSYJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=O)CC

Origin of Product

United States

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